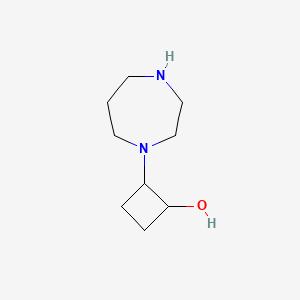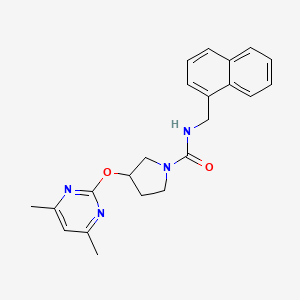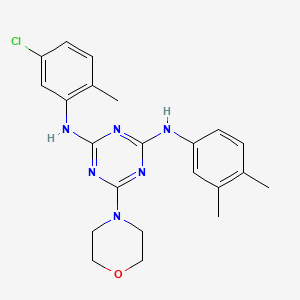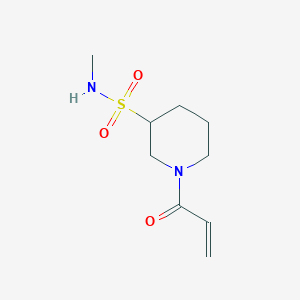![molecular formula C9H7BrF2N2O3 B2584272 3-[(2-Bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid CAS No. 2002939-83-3](/img/structure/B2584272.png)
3-[(2-Bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(2-Bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle, similar to benzene but with one CH replaced by nitrogen . The molecule also contains a bromine atom, an amine group (-NH2), a carbonyl group (C=O), and a difluoropropanoic acid group.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the bromine atom could potentially be involved in various substitution reactions. The amine and carbonyl groups could participate in condensation reactions, and the carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Applications
Synthesis of Fluorinated Compounds
Studies have explored synthetic strategies towards fluorinated compounds like 4-substituted 3,3-difluoropiperidines, which are synthesized via processes involving ethyl bromodifluoroacetate. These compounds, including N-protected 3,3-difluoroisonipecotic acid and N-protected 3,3-difluoro-4,4-dihydroxypiperidine, hold significant potential as building blocks in medicinal chemistry due to their fluorinated gamma-amino acid structures (Surmont et al., 2010).
Electrocatalytic Carboxylation
A novel electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 has been investigated. This process avoids the use of volatile and toxic solvents and catalysts, highlighting an environmentally friendly method to synthesize 6-aminonicotinic acid with high selectivity and yield (Feng et al., 2010).
Preparation of Arylboronic Acids
An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids from 3-bromopyridine involves lithium-halogen exchange and "in situ quench". This technique showcases a method for preparing arylboronic acids, essential intermediates in various cross-coupling reactions and pharmaceutical synthesis (Li et al., 2002).
Fluorescence Detection of Perfluorinated Compounds
A method based on derivatization of perfluorinated carboxylic acids (PFCAs) with 3-bromoacetyl coumarin for HPLC analysis with fluorescence detection has been developed. This approach allows for the efficient separation and sensitive detection of PFCAs, which are significant due to their persistence in the environment and biological samples (Poboży et al., 2010).
Novel Bromodomain Ligands
Research into 3-amino-2-methylpyridine derivatives as BAZ2B bromodomain ligands demonstrates the use of computational methods for drug discovery. These compounds were identified and validated for their binding to the BAZ2B bromodomain, an example of how chemical synthesis is applied in the development of therapeutic agents (Marchand et al., 2016).
Eigenschaften
IUPAC Name |
3-[(2-bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2O3/c10-6-3-5(1-2-13-6)7(15)14-4-9(11,12)8(16)17/h1-3H,4H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSQYRSAQVESGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NCC(C(=O)O)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B2584191.png)

![5-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2584201.png)


![N-[1-(2-Fluorophenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2584204.png)

![3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one](/img/structure/B2584206.png)

![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2584209.png)


